![molecular formula C26H20O3 B14731241 Di[1,1'-biphenyl]-4-yl(hydroxy)acetic acid CAS No. 6334-91-4](/img/structure/B14731241.png)
Di[1,1'-biphenyl]-4-yl(hydroxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di[1,1’-biphenyl]-4-yl(hydroxy)acetic acid is an organic compound characterized by the presence of a biphenyl group attached to a hydroxyacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Di[1,1’-biphenyl]-4-yl(hydroxy)acetic acid typically involves the reaction of biphenyl derivatives with acetic acid derivatives under controlled conditions. One common method involves the use of 4,4’-dihydroxybiphenyl, which is prepared by decomposing 4,4’-di(2-hydroxy-2-propyl)biphenyl with hydrogen peroxide and an acid catalyst in acetonitrile as a solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Di[1,1’-biphenyl]-4-yl(hydroxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron or aluminum chloride.
Major Products: The major products formed from these reactions include biphenyl derivatives with modified functional groups, such as ketones, alcohols, or substituted biphenyls.
Wissenschaftliche Forschungsanwendungen
Di[1,1’-biphenyl]-4-yl(hydroxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Di[1,1’-biphenyl]-4-yl(hydroxy)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The biphenyl group can interact with hydrophobic pockets in proteins, while the hydroxyacetic acid moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Biphenyl: A simpler compound with two phenyl rings connected by a single bond.
4,4’-Dihydroxybiphenyl: A biphenyl derivative with hydroxy groups at the 4 and 4’ positions.
Acetic Acid: A simple carboxylic acid with a wide range of applications.
Uniqueness: Di[1,1’-biphenyl]-4-yl(hydroxy)acetic acid is unique due to the combination of the biphenyl group and the hydroxyacetic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
6334-91-4 |
|---|---|
Molekularformel |
C26H20O3 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
2-hydroxy-2,2-bis(4-phenylphenyl)acetic acid |
InChI |
InChI=1S/C26H20O3/c27-25(28)26(29,23-15-11-21(12-16-23)19-7-3-1-4-8-19)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18,29H,(H,27,28) |
InChI-Schlüssel |
ZAINQWJQOUCQDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=C(C=C3)C4=CC=CC=C4)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Oxaspiro[4.4]non-3-en-2-one](/img/structure/B14731163.png)
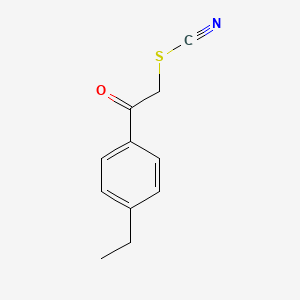
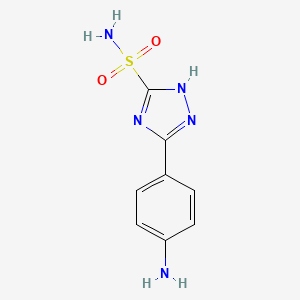
![2-Butyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14731181.png)
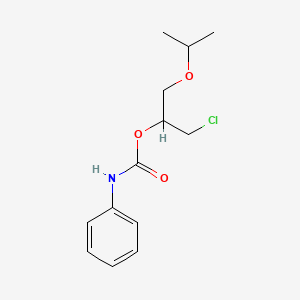
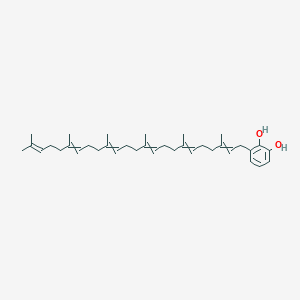

![6-Oxo-6-[(prop-2-en-1-yl)oxy]hexanoate](/img/structure/B14731224.png)
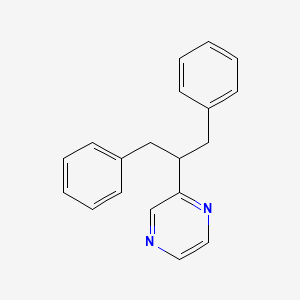


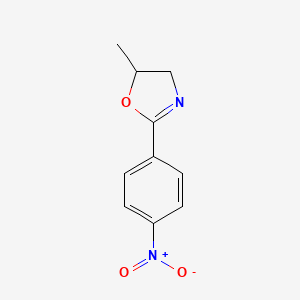
![4-[[5-(2-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile](/img/structure/B14731246.png)
